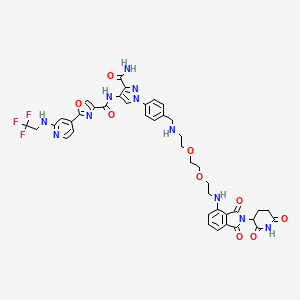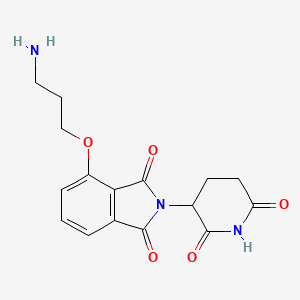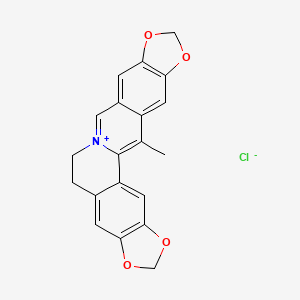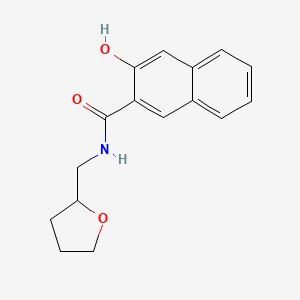![molecular formula C28H32N4O7S B11935649 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ND-646 is an orally bioavailable and allosteric inhibitor of acetyl-coenzyme A carboxylase enzymes, specifically acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2. These enzymes play a crucial role in fatty acid synthesis and metabolism. ND-646 has shown significant potential in inhibiting the growth of cancer cells by targeting these enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ND-646 involves a novel synthetic route that includes several steps to achieve the desired compound. The process begins with the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ND-646 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ND-646 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ND-646 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations and to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving ND-646 depend on the specific reaction conditions and reagents used. These products are typically analyzed using various analytical techniques to confirm their structure and purity .
Applications De Recherche Scientifique
ND-646 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetyl-coenzyme A carboxylase enzymes and their role in fatty acid synthesis.
Biology: Investigated for its effects on cellular metabolism and its potential as a therapeutic agent for metabolic disorders.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells by targeting acetyl-coenzyme A carboxylase enzymes.
Industry: Utilized in the development of new therapeutic agents and in the study of metabolic pathways
Mécanisme D'action
ND-646 exerts its effects by binding to the acetyl-coenzyme A carboxylase enzymes and preventing their dimerization. This inhibition disrupts the fatty acid synthesis pathway, leading to a reduction in the availability of fatty acids required for cell growth and proliferation. The molecular targets of ND-646 include acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, which are crucial for the regulation of fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
CP-640186: An isozyme-nonselective acetyl-coenzyme A carboxylase inhibitor with similar inhibitory activity.
PF-05221304: An orally active, liver-targeted inhibitor of acetyl-coenzyme A carboxylase.
Olumacostat Glasaretil: A small molecule inhibitor of acetyl-coenzyme A carboxylase used in the treatment of acne vulgaris
Uniqueness of ND-646
ND-646 is unique in its potent and selective inhibition of acetyl-coenzyme A carboxylase enzymes, with IC50 values of 3.5 nanomolar and 4.1 nanomolar for acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, respectively. This high level of specificity and potency makes ND-646 a valuable tool in the study of fatty acid metabolism and a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C28H32N4O7S |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m1/s1 |
Clé InChI |
HSRWXLIYNCKHRZ-HXUWFJFHSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)



![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)
![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)

![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)
![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)

